5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions
Mechanism of Action
Target of Action
The primary targets of 5-anilino-2H-triazole-4-carboxamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
5-anilino-2H-triazole-4-carboxamide interacts with COX enzymes, inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . The compound has been found to have selective inhibition activities against the COX-2 enzyme .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, leading to a decrease in prostaglandin levels and thus reducing inflammation and pain .
Pharmacokinetics
For instance, thiazole carboxamide derivatives have been evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . More research is needed to determine the specific ADME properties of 5-anilino-2H-triazole-4-carboxamide.
Result of Action
The inhibition of COX enzymes by 5-anilino-2H-triazole-4-carboxamide leads to a decrease in prostaglandin production, resulting in reduced inflammation and pain . Some compounds similar to 5-anilino-2H-triazole-4-carboxamide have shown significant anticancer activity on various cancer types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 5-amino-1H-1,2,3-triazole-4-carboxamide with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole-4-carboxylic acid derivatives.
Reduction: Formation of triazole-4-carboxamide derivatives with reduced phenylamino groups.
Substitution: Formation of substituted triazole-4-carboxamide derivatives.
Scientific Research Applications
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in advanced materials
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylate
- 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid
- 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide derivatives with various substituents
Uniqueness
This compound stands out due to its unique combination of a triazole ring and a phenylamino group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Properties
IUPAC Name |
5-anilino-2H-triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8(15)7-9(13-14-12-7)11-6-4-2-1-3-5-6/h1-5H,(H2,10,15)(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRYKKQIVAFMND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333728 | |
Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103754-03-6 | |
Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.